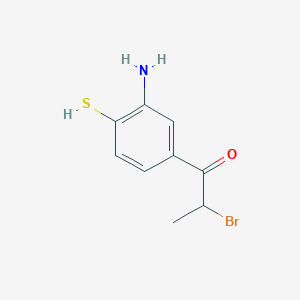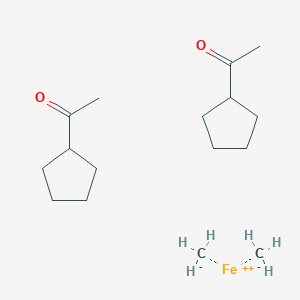
Methyltetrazine-amino-PEG10-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltetrazine-amino-PEG10-amine is a heterobifunctional polyethylene glycol (PEG) linker containing a methyltetrazine group and an amino group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the amino group can react with carboxylic acids, activated NHS esters, carbonyls, and more.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyltetrazine-amino-PEG10-amine is synthesized through a series of chemical reactions involving the coupling of methyltetrazine with PEG10-amine. The methyltetrazine group is introduced via a reaction with a suitable precursor, such as a tetrazine derivative, under controlled conditions. The amino group is then coupled with PEG10 through a series of reactions involving activation and coupling agents.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes purification steps such as chromatography and crystallization to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyltetrazine-amino-PEG10-amine undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The methyltetrazine group reacts with strained alkenes and alkynes via inverse electron demand Diels-Alder (IEDDA) reactions.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with activated esters and carbonyl compounds.
Common Reagents and Conditions
Reagents: Common reagents include carboxylic acids, NHS esters, and strained alkenes/alkynes.
Conditions: Reactions are typically carried out under mild conditions, often in aqueous or organic solvents, at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions include bioconjugates and labeled biomolecules, which are useful in various scientific applications .
Aplicaciones Científicas De Investigación
Methyltetrazine-amino-PEG10-amine has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of bioconjugates and labeled compounds for analytical and diagnostic purposes.
Biology: Employed in activity-based protein profiling (ABPP) to visualize enzyme activities in complex biological systems.
Medicine: Utilized in the development of targeted drug delivery systems and imaging agents.
Industry: Applied in the production of advanced materials and nanotechnology.
Mecanismo De Acción
Methyltetrazine-amino-PEG10-amine exerts its effects through bioorthogonal reactions, specifically the IEDDA reaction. The methyltetrazine group reacts with strained alkenes/alkynes to form stable covalent bonds, allowing for the precise labeling and modification of biomolecules . This mechanism is highly selective and efficient, making it ideal for use in live-cell imaging and other biological applications .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Methyltetrazine-amino-PEG10-amine is unique due to its heterobifunctional nature, allowing it to participate in a wide range of chemical reactions. Its PEG10 spacer provides flexibility and solubility, making it suitable for various applications in chemistry, biology, and medicine.
Propiedades
Fórmula molecular |
C33H56N6O11 |
|---|---|
Peso molecular |
712.8 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C33H56N6O11/c1-29-36-38-33(39-37-29)31-4-2-30(3-5-31)28-35-32(40)6-8-41-10-12-43-14-16-45-18-20-47-22-24-49-26-27-50-25-23-48-21-19-46-17-15-44-13-11-42-9-7-34/h2-5H,6-28,34H2,1H3,(H,35,40) |
Clave InChI |
OSXMRPLFLZFPLR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14043510.png)

![2-Acetyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B14043524.png)
![Tert-butyl 9-benzyl-4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B14043527.png)

![2-Bromo-4-chlorothieno[2,3-d]pyridazine](/img/structure/B14043542.png)



![6'-Bromo-4-hydroxy-8'-methyl-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione](/img/structure/B14043574.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(oxolan-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B14043578.png)


